molecular formula C10H8ClFN2O B2452729 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole CAS No. 937629-46-4

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2452729
CAS No.: 937629-46-4
M. Wt: 226.64
InChI Key: VYBKTWXZKHHWLG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized compounds.

Scientific Research Applications

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to the desired biological activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both a chloromethyl group and a fluoro-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a pharmacophore and synthetic intermediate.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6-4-7(2-3-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKTWXZKHHWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937629-46-4
Record name 5-(chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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